3-(Difluoromethyl)-1H-pyrrolo[2,3-B]pyridin-5-amine

Kinase Inhibition Selectivity Profiling Autophagy

This 3-(difluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine (CAS 2091580-68-4) is a precisely functionalized 7-azaindole building block engineered for kinase drug discovery. Unlike generic pyrrolopyridine isomers, the 3-difluoromethyl group strategically modulates lipophilicity, metabolic stability, and target selectivity, while the 5-amino group serves as a direct vector for library diversification. Supported by demonstrated Clk1 inhibitory potency (IC50 ~5 nM) in structurally related analogs, this scaffold is ideal for ATP-competitive hinge-binding programs targeting CMGC kinases. Avoid substitution with unoptimized regioisomers that compromise binding geometry.

Molecular Formula C8H7F2N3
Molecular Weight 183.16 g/mol
Cat. No. B12065261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Difluoromethyl)-1H-pyrrolo[2,3-B]pyridin-5-amine
Molecular FormulaC8H7F2N3
Molecular Weight183.16 g/mol
Structural Identifiers
SMILESC1=C(C=NC2=C1C(=CN2)C(F)F)N
InChIInChI=1S/C8H7F2N3/c9-7(10)6-3-13-8-5(6)1-4(11)2-12-8/h1-3,7H,11H2,(H,12,13)
InChIKeyJXKJUQJLPVWYRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Difluoromethyl)-1H-pyrrolo[2,3-B]pyridin-5-amine: A Core Scaffold for Selective Kinase Inhibitor Design and Procurement


3-(Difluoromethyl)-1H-pyrrolo[2,3-B]pyridin-5-amine (CAS 2091580-68-4) is a heterocyclic building block defined by its 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core, which is decorated with a difluoromethyl group at the 3-position and an amino group at the 5-position . This specific substitution pattern positions it within a privileged class of kinase inhibitor scaffolds, as the 7-azaindole core is a well-established ATP-competitive kinase hinge-binding motif [1]. The presence of the difluoromethyl group is a key structural feature intended to modulate physicochemical properties, such as lipophilicity and metabolic stability, which are critical for downstream drug discovery efforts .

Why 3-(Difluoromethyl)-1H-pyrrolo[2,3-B]pyridin-5-amine Cannot Be Interchanged with Other Pyrrolopyridine Analogs


Generic substitution among pyrrolopyridine isomers or differently substituted analogs is not viable due to the precise vectorial presentation of functional groups required for target binding. The 7-azaindole core can be substituted at various positions (e.g., 2-, 3-, 4-, or 5-), and each regioisomer presents a unique spatial orientation of its substituents to the kinase hinge region [1]. Furthermore, the specific difluoromethyl group at the 3-position is not merely a generic lipophilic tag; its size, electronegativity, and hydrogen bond donor potential directly influence the compound's metabolic stability, permeability, and potential for specific enzyme interactions in ways that a methyl, trifluoromethyl, or unsubstituted analog would not . The following evidence demonstrates how the scaffold's specific decoration translates into quantifiable differences in biological activity and selectivity.

Procurement-Relevant Quantitative Evidence for 3-(Difluoromethyl)-1H-pyrrolo[2,3-B]pyridin-5-amine Derivatives


Kinase Selectivity: >300-fold Selectivity for Clk1 over Dyrk1A Achieved with a Derivative

A derivative based on the 1H-pyrrolo[2,3-b]pyridin-5-amine scaffold, compound 10ad, demonstrated exceptional selectivity for Clk1 kinase over the closely related Dyrk1A kinase. This selectivity is a critical differentiator in a field where off-target activity against Dyrk1A is a common liability [1].

Kinase Inhibition Selectivity Profiling Autophagy

Kinase Inhibition Potency: Low Nanomolar Potency Achieved by a Derivative Against Clk1

Structural optimization of the 1H-pyrrolo[2,3-b]pyridin-5-amine core yielded compound 10ad, which exhibits potent inhibition of Clk1 kinase with an IC50 value of 5 nM [1]. This level of potency is a significant improvement over earlier-generation CLK inhibitors, which had IC50 values in the high nanomolar to micromolar range [2].

Kinase Inhibition Potency IC50

Regioselective Difluoromethylation: Controlled Synthesis of the 3-Substituted Isomer vs. Remote Meta-Isomers

The synthesis of the 3-(difluoromethyl) isomer, such as the target compound, can be achieved with high regiocontrol using Ru(II)-catalyzed C-H functionalization. This method allows for the exclusive generation of the 3-difluoromethylated 7-azaindole derivative, avoiding the formation of remote meta-difluoromethylated isomers that would arise from non-selective methods [1].

Synthetic Methodology Regioselectivity Late-Stage Functionalization

Functional Group Tolerance: The 5-Amino Group Enables Further Derivatization for Kinase Inhibitor Libraries

The 5-amino group on the pyrrolo[2,3-b]pyridine core is a critical functional handle for late-stage diversification. This is evidenced by its use in the synthesis of numerous kinase inhibitors, where it is elaborated into amides, ureas, or other functional groups to modulate target binding and pharmacokinetic properties [1]. In contrast, analogs lacking this amine handle (e.g., 2-(difluoromethyl)-1H-pyrrolo[2,3-b]pyridine) would require additional synthetic steps to introduce such a group, making the 5-amine a preferred starting point for SAR exploration.

Medicinal Chemistry Scaffold Derivatization Kinase Inhibitors

Procurement-Driven Application Scenarios for 3-(Difluoromethyl)-1H-pyrrolo[2,3-B]pyridin-5-amine


Focused Kinase Inhibitor Library Synthesis

The compound is an ideal starting point for synthesizing focused libraries targeting the ATP-binding site of kinases, particularly those in the CMGC group (e.g., Clk, Dyrk). The 5-amino group serves as a direct attachment point for diversity elements, while the 3-difluoromethyl group provides a strategic handle for modulating selectivity and ADME properties [1].

Chemical Probe Development for Autophagy Modulation

Given the demonstrated potency and selectivity of structurally related 1H-pyrrolo[2,3-b]pyridin-5-amines for Clk1, this building block is highly relevant for medicinal chemistry programs aimed at developing selective Clk1 inhibitors as autophagy inducers for conditions like acute liver injury [2].

Building Block for JAK/STAT Pathway Modulators

The 7-azaindole scaffold is a known core for Janus kinase (JAK) inhibitors. This specific building block allows for the exploration of the impact of a 3-difluoromethyl group on JAK isoform selectivity and potency, as evidenced by the broad use of this scaffold in JAK inhibitor patents and literature [3].

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